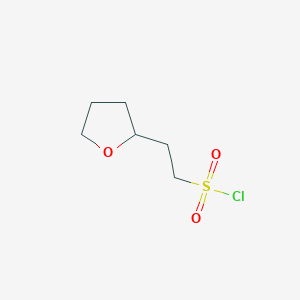![molecular formula C6H10F2N4 B1425816 {[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine CAS No. 1497455-41-0](/img/structure/B1425816.png)
{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of amines like this compound often involves alkylation, a process where an alkyl group is introduced to the molecule . When a 3° amine is alkylated, a quaternary ammonium salt is produced . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopy. The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases . This is because the nitrogen atom has a lone pair of electrons that can accept a proton . As bases, amines will react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.18 . It is stored at a temperature of 4°C . The compound is in liquid form .Applications De Recherche Scientifique
Synthesis and Characterization
- Research on similar compounds, such as 3-methyl-1H-1,2,4-triazole-5-amine, demonstrates the synthesis and characterization process. These compounds were characterized using infrared and multinuclear NMR spectroscopy, microanalysis, and melting point determination (Almeida et al., 2022).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives have shown potential antimicrobial activities. This includes compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2007).
Plant-Growth Regulatory Activities
- Imines containing 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for their plant-growth regulatory activities, showing promising results (Qin et al., 2010).
Applications in Medicinal and Agricultural Chemistry
- The 1,2,4-Triazole scaffold is crucial in medicinal and agricultural chemistry, leading to the synthesis of diverse compounds using 5-amino-1,2,4-triazoles as a building block (Tan et al., 2017).
Energetic Salts Synthesis
- Imidazole, 1,2,4-triazole, and tetrazole-based molecules have been prepared for potential applications in nitrogen-rich gas generators, demonstrating the versatility of triazole derivatives in synthesizing energetic compounds (Srinivas et al., 2014).
Coordination Complexes in Inorganic Chemistry
- Ni(II) complexes with triazole ligands have been studied, highlighting the potential of triazole derivatives in forming coordination complexes, which are significant in inorganic chemistry (Schweinfurth et al., 2013).
Clinical Drug Development
- Triazoles play a vital role in clinical drugs, with applications in developing drugs for various health conditions, such as migraines, viral infections, cancer, and anxiety disorders (Prasad et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N4/c1-9-2-6-10-4-11-12(6)3-5(7)8/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDQTPVLHGISJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)


![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)





